molecular formula C10H8ClF3O2S B8390626 2-Methoxy-6-methylsulfanyl-4-trifluoromethyl-benzoyl chloride

2-Methoxy-6-methylsulfanyl-4-trifluoromethyl-benzoyl chloride

Cat. No. B8390626
M. Wt: 284.68 g/mol
InChI Key: KTXFJQRQUDBNGE-UHFFFAOYSA-N
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Patent
US08143273B2

Procedure details

A mixture of 51 mg (0.191 mmol) 2-methoxy-6-methylsulfanyl-4-trifluoromethyl-benzoic acid (CAS 1208984-79-5) and 140 ul (1.91 mmol) thionylchloride in toluene (0.5 ml) was heated in a 80° C. oil bath for 4 hours. The solvent was removed in vacuo to provide the title compound.
Quantity
51 mg
Type
reactant
Reaction Step One
Quantity
140 μL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[C:10]([C:12]([F:15])([F:14])[F:13])[CH:9]=[C:8]([S:16][CH3:17])[C:4]=1[C:5](O)=[O:6].S(Cl)([Cl:20])=O>C1(C)C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:11]=[C:10]([C:12]([F:15])([F:14])[F:13])[CH:9]=[C:8]([S:16][CH3:17])[C:4]=1[C:5]([Cl:20])=[O:6]

Inputs

Step One
Name
Quantity
51 mg
Type
reactant
Smiles
COC1=C(C(=O)O)C(=CC(=C1)C(F)(F)F)SC
Name
Quantity
140 μL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0.5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C(=O)Cl)C(=CC(=C1)C(F)(F)F)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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